Etaden

Description

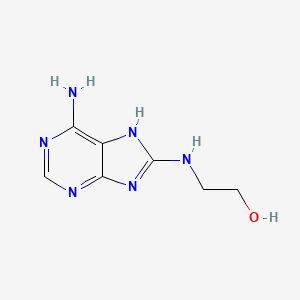

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6O/c8-5-4-6(11-3-10-5)13-7(12-4)9-1-2-14/h3,14H,1-2H2,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWIVQWPUFWSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216927 | |

| Record name | Etaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66813-29-4 | |

| Record name | 2-[(6-Amino-9H-purin-8-yl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66813-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066813294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV7WZ3U9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Efficacy Research of Etaden

Molecular and Cellular Interactions

The purine-like structure of Etaden suggests potential interactions at the molecular and cellular levels.

Enzymatic Modulations and Inhibition Kinetics

While the structural similarity of this compound to adenine (B156593) suggests a potential for interactions with enzymes that recognize purine (B94841) substrates or analogs, specific detailed research findings on the enzymatic modulations or inhibition kinetics of this compound were not identified in the reviewed literature. General mechanisms of enzyme inhibition by various compounds are well-established, involving interactions at the active site or allosteric sites, affecting enzyme activity and reaction rates mdpi.comrsc.orgnih.govhrsa.govresearchgate.net. However, the precise effects of this compound on specific enzymes and the kinetic parameters of such interactions require further investigation.

Receptor Binding Profiling and Ligand-Receptor Dynamics

The structural characteristics of this compound also suggest a potential to interact with biological receptors that bind purine derivatives ontosight.ai. However, comprehensive receptor binding profiling and detailed studies on the ligand-receptor dynamics of this compound were not found in the available research. Understanding the binding affinity, selectivity, and downstream effects of this compound on specific receptor targets would provide valuable insights into its cellular mechanisms of action derpharmachemica.comacs.orgmdpi.com.

Interactions with Nucleic Acid Metabolism and Synthesis Pathways

Research indicates that this compound has an influence on nucleic acid metabolism and related processes. This compound is reported to activate the metabolism of nucleic acids jetir.org. This activation suggests a role for this compound in influencing the cellular processes that involve DNA and RNA. Furthermore, the compound is reported to have a positive impact on protein synthesis acs.orgresearchgate.net. Protein synthesis is intrinsically linked to nucleic acid metabolism, as it relies on the information encoded in DNA and transcribed into RNA. The structural similarity of this compound to adenine also leads to the suggestion of potential interference with nucleic acid synthesis pathways ontosight.ai. Detailed research into the specific pathways and mechanisms by which this compound activates nucleic acid metabolism and influences protein synthesis would be beneficial for a complete understanding of these effects.

Utilization as a Biochemical Assay Probe for Molecular Interactions

No specific information was found in the reviewed literature regarding the utilization of this compound as a biochemical assay probe to study molecular interactions. Biochemical assays employ various probes to detect and quantify the interactions between molecules, such as proteins, nucleic acids, and small molecules mdpi.comresearchgate.netgoogle.comresearchgate.netnih.gov. The potential for this compound to serve as such a probe would depend on its specific binding properties and the ability to appropriately label or detect its interactions with target molecules.

Immunomodulatory and Anti-inflammatory Effects

Specific research findings detailing the immunomodulatory or anti-inflammatory effects of this compound were not identified in the consulted literature. While purine derivatives and compounds with similar structures have been investigated for their roles in immune responses and inflammation, direct evidence demonstrating these activities for this compound (CID 196443) was not available nih.govif-pan.krakow.plnih.govresearchgate.netcharchem.orgnih.govfrontiersin.orgchemsrc.comresearchgate.netgoogle.comekb.eg.

In Vitro Studies on Inflammatory Cytokine Modulation

Specific in vitro studies investigating the effects of this compound on the modulation of inflammatory cytokines were not found in the reviewed research. Inflammatory cytokines play a crucial role in the initiation and regulation of immune and inflammatory responses researchgate.netgoogle.comekb.eg. Research on other compounds has demonstrated the ability to modulate cytokine production in various in vitro models if-pan.krakow.plnih.govchemsrc.com. Further research would be required to determine if this compound possesses similar cytokine modulatory activities.

Preclinical Assessment of Anti-inflammatory Efficacy

Preclinical studies have investigated the anti-inflammatory properties of this compound. One study compared the wound-healing effect of this compound with benzofuracaine and xanthinol (B1682289) nicotinate (B505614) in rat experiments, suggesting a potential role in modulating inflammatory processes associated with wound healing. researchgate.net While the search results indicate that benzofuracaine has pronounced anti-inflammatory effects researchgate.net, specific detailed findings on this compound's anti-inflammatory mechanisms or efficacy in other preclinical models were not extensively available in the provided snippets.

Antineoplastic Investigations

Investigations into the antineoplastic potential of this compound have focused on its effects on cancer cell behavior and efficacy in preclinical cancer models.

Cell Proliferation and Apoptosis Induction Studies in Cancer Cell Lines

The search results did not provide specific details on this compound's effects on cell proliferation and apoptosis induction in various cancer cell lines. General information regarding the induction of apoptosis in transformed cells by other compounds like glutoxim was mentioned google.com, and the role of various genes and pathways in regulating cell proliferation and apoptosis in cancer was highlighted ehu.euskrebsliga.chuni-frankfurt.deeuskadi.eus, but direct studies on this compound were not found within the provided snippets.

Efficacy in Preclinical Cancer Models

Information regarding the efficacy of this compound in preclinical cancer models was not specifically present in the search results. While some compounds are being investigated as adjuncts to chemotherapy in treating various cancers drugfuture.com and others show antitumor effects in virus-induced tumors or in combination with antitumor drugs google.com, specific preclinical efficacy data for this compound in cancer models was not found.

Regenerative and Tissue Repair Mechanisms

Research has explored this compound's influence on cellular processes related to regeneration and tissue repair, particularly in the context of wound healing.

Cellular Proliferation and Differentiation Modulation Studies

This compound has been noted for its use in eye drops to stimulate epithelial regrowth, indicating a potential role in modulating cellular proliferation and differentiation in specific tissue types. drugfuture.com Other compounds, like glutoxim, are known to stimulate proliferation and differentiation in normal cells google.com, and studies on the regulation of cell proliferation and differentiation in various biological contexts were mentioned ehu.euseuskadi.eus, but detailed studies on how this compound specifically modulates these processes were not available in the provided information.

Experimental Wound Healing Research and Comparative Analyses

Experimental research on wound healing has included comparative analyses involving this compound. A study in rats compared this compound's effect on skin wound healing with that of benzofuracaine and xanthinol nicotinate over a 1-14 day period following mechanical injury. researchgate.net The study on Sida cordifolia also mentioned preliminary in-vivo wound healing studies where the period for complete re-epithelialization was significantly reduced in treatment groups compared to the negative control researchgate.net, highlighting the use of comparative analyses in wound healing research. While the comparative study involving this compound was mentioned researchgate.net, detailed data tables from this research were not present in the provided search snippets.

Mechanistic Elucidation of Etaden S Actions

Computational Modeling and Molecular Dynamics Simulations of Etaden Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interactions between a small molecule like this compound and biological targets, such as proteins or nucleic acids. These in silico methods can provide insights into binding affinities, conformational changes upon binding, and the dynamics of the interaction over time. ohsu.edumdpi.comlidsen.com

For a compound like this compound, which has structural similarities to purines uni.luontosight.ai, computational studies could involve:

Docking simulations: Predicting the likely binding sites and poses of this compound within the active sites or binding pockets of target proteins, such as enzymes involved in purine (B94841) metabolism or signaling pathways.

Molecular dynamics simulations: Simulating the dynamic behavior of this compound in complex with its potential targets in a simulated cellular environment. This can help understand the stability of the complex, the forces driving the interaction, and how the binding might affect the target's function. frontiersin.org

Binding free energy calculations: Estimating the thermodynamic favorability of this compound binding to a target, providing a quantitative measure of affinity.

These computational approaches can guide experimental studies by suggesting plausible targets and interaction mechanisms, although they require experimental validation.

Target Identification and Validation Studies for this compound

Identifying the specific biological molecules (targets) that this compound interacts with is a critical step in understanding its mechanism of action. Target identification and validation employ a range of experimental techniques to confirm direct binding or functional interaction. nuvisan.comwjbphs.comnih.gov

Given this compound's structural relationship to adenine (B156593) uni.luontosight.ai, potential targets could include proteins that bind or process purine molecules, such as adenylate cyclases, kinases, or components of nucleic acid synthesis or repair machinery.

Proteomic and Interactomic Analyses of this compound's Cellular Targets

Proteomic and interactomic analyses are high-throughput methods used to identify proteins that a compound interacts with within a cell or tissue. helsinki.fibrown.edubigomics.ch

Affinity purification coupled with mass spectrometry: Synthesizing a tagged version of this compound (if chemically feasible) and using it as a "bait" to pull down interacting proteins from cell lysates. The pulled-down proteins are then identified by mass spectrometry.

Chemical proteomics: Utilizing probes based on this compound to covalently label interacting proteins in living cells, followed by enrichment and mass spectrometry identification.

Interactomics: Studying the network of protein-protein interactions affected by this compound treatment. This can reveal not only direct targets but also downstream proteins in the same biological pathway.

These approaches can generate lists of potential protein targets that require further validation through techniques like Western blotting, immunoprecipitation, or enzymatic assays to confirm direct binding and functional relevance. brown.edu

Gene Expression and Signal Transduction Pathway Mapping

Changes in gene expression profiles and the modulation of signal transduction pathways are common consequences of a compound's interaction with its targets. libretexts.orgnih.gov Mapping these changes can reveal the biological processes influenced by this compound.

Transcriptomic analysis (RNA sequencing or microarrays): Comparing the global gene expression profiles of cells treated with this compound versus control cells. This can identify genes that are upregulated or downregulated in response to this compound, providing clues about affected pathways. nih.gov

Pathway analysis: Analyzing the list of differentially expressed genes for enrichment of specific biological pathways using bioinformatics tools. bigomics.chebi.ac.uk

Phosphoproteomics: Studying changes in protein phosphorylation, a key mechanism in signal transduction. This can help map which signaling cascades are activated or inhibited by this compound.

Reporter assays: Using cell lines engineered with reporter genes under the control of specific pathway-responsive elements to monitor the activity of those pathways upon this compound treatment.

Mapping signal transduction pathways: Techniques like phage display or yeast two-hybrid screens can be used to identify protein interactions within a pathway that might be affected by this compound. nih.gov

By integrating gene expression data with proteomic and interactomic findings, a more comprehensive picture of how this compound perturbs cellular networks can be developed.

Structure-Activity Relationship (SAR) Studies for Defining this compound's Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are responsible for its biological effects and how modifications to the structure influence its activity. gardp.orgcollaborativedrug.com

SAR studies typically involve synthesizing a series of this compound analogs with specific chemical modifications and then testing their biological activity in relevant assays. By comparing the activity of different analogs, researchers can deduce the importance of specific functional groups or structural features for binding to targets and eliciting a response. nih.govnih.gov

For this compound, SAR studies could explore the impact of modifications to the purine ring, the amino group, or the ethanol (B145695) moiety on its potential interactions with purine-binding proteins or its incorporation into nucleic acids. Such studies are essential for optimizing the compound's activity and selectivity.

Synthetic Methodologies and Chemical Biology Applications of Etaden

Advanced Synthetic Strategies for Etaden and its Derivatization

Detailed advanced synthetic strategies specifically for this compound (2-[(6-amino-7H-purin-8-yl)amino]ethanol) are not extensively described in the readily available literature. However, synthetic routes for related purine (B94841) derivatives, such as 6-amino-7H-purin-8(9H)-one, have been reported. These syntheses often involve starting materials like 8-bromoadenine (B57524) derivatives and reactions with reagents such as sodium acetate (B1210297) or thiourea (B124793) cas.czcas.cz. General approaches to the synthesis of N-(purin-6-yl)amino carboxylic acids also exist, utilizing 6-chloropurine (B14466) and appropriate amino acids mdpi.com. While these methods provide insights into the synthesis of related purine compounds, specific advanced strategies tailored for the efficient and selective synthesis of this compound and its subsequent derivatization for various applications require further dedicated research and reporting in the scientific domain.

Chemical derivatization is a common technique used to modify compounds to enhance their properties for analysis or biological activity. General derivatization strategies involve introducing specific functional groups, such as chromophores or fluorophores for detection, or moieties that improve ionization or volatility for techniques like HPLC and GC-MS cas.czmdpi.comnih.govrsc.orgacs.org. While the hydroxyl and amino groups in this compound's structure present potential sites for derivatization, specific advanced strategies for the derivatization of this compound and the resulting properties of these derivatives are not widely documented in the examined literature.

Development of this compound Analogs as Chemical Probes for Biological Systems

Isotopic Labeling Strategies for Mechanistic Tracing Studies of this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate or reaction mechanisms of compounds by incorporating stable or radioactive isotopes into their structure synmr.innumberanalytics.comnih.gov. Common isotopes used include 13C, 15N, and 2H (deuterium) synmr.insynthiaonline.com. These labeled compounds can be tracked using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy synmr.innih.gov. While isotopic labeling is a standard approach for studying the mechanisms of various biological and chemical processes cas.czresearchgate.netresearchgate.netsynthiaonline.combiosynth.comyoutube.comuniversiteitleiden.nl, specific studies detailing the application of isotopic labeling strategies to this compound for mechanistic tracing in biological systems or chemical reactions were not found in the reviewed literature. Such studies would be crucial for understanding this compound's metabolic pathways, its interactions with enzymes, or the mechanism of its reported effects on protein synthesis and wound healing.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting sustainability and minimizing environmental impact biosynth.com. Key principles include atom economy, waste prevention, the use of safer solvents and auxiliaries, and designing for energy efficiency thermofisher.krbiosynth.com. While the importance of applying these principles to chemical synthesis, including the synthesis of pharmaceutical compounds and fine chemicals, is widely recognized nih.govrsc.org, there is a lack of specific information in the available sources detailing the application of green chemistry principles specifically to the synthesis of this compound or its derivatives. Implementing green chemistry in this compound synthesis would involve exploring routes that maximize atom incorporation, minimize waste generation, utilize environmentally benign solvents, and operate under milder conditions to reduce energy consumption.

Analytical Research Methodologies for Etaden

Quantitative Determination in Complex Biological Matrices

The accurate measurement of Etaden concentrations in biological samples such as plasma, serum, or tissue is crucial for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov This is often challenging due to the complex nature of these matrices, which can interfere with the analytical signal. researchgate.net To overcome these challenges, advanced analytical techniques are employed.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of compounds in biological fluids. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.govresearchgate.net For the analysis of this compound, a validated LC-MS/MS method would likely involve protein precipitation or liquid-liquid extraction to remove larger molecules from the biological sample, followed by chromatographic separation on a suitable column and detection using mass spectrometry. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique that can be utilized for the analysis of volatile or semi-volatile compounds. youtube.com For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility before it can be analyzed by GC-MS. chromatographyonline.com This technique offers excellent separation efficiency and provides structural information through mass spectral data. researchgate.netfrontiersin.org

The following table summarizes typical parameters for these chromatographic methods:

Table 1: Typical Chromatographic Parameters for Compound Analysis| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | Derivatization, Liquid-Liquid Extraction |

| Chromatographic Column | C18, HILIC | Capillary columns (e.g., DB-5ms) |

| Mobile/Carrier Gas | Acetonitrile, Methanol, Water with modifiers (e.g., formic acid) | Helium, Hydrogen, Nitrogen |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Mass Analyzer | Triple Quadrupole, Ion Trap, Time-of-Flight | Quadrupole, Ion Trap, Time-of-Flight |

Spectroscopic Analysis (e.g., High-Resolution NMR, UV-Vis)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of compounds. nih.govumb.edunih.gov While not as sensitive as mass spectrometry-based methods for trace analysis in biological matrices, NMR can provide detailed structural information and can be used for quantitative purposes (qNMR) with appropriate standards. azom.comresearchgate.net

UV-Visible (UV-Vis) spectroscopy is a simpler and more accessible technique that can be used for the quantification of this compound if the compound possesses a suitable chromophore. analytik-jena.comalineinc.com The method is based on the absorption of light by the analyte at a specific wavelength. sielc.comnih.govnih.gov However, its application in complex biological matrices can be limited by interferences from other absorbing compounds. analytik-jena.com

Purity Assessment and Impurity Profiling of this compound

Ensuring the purity of a chemical compound is critical for its intended application. rroij.com Impurity profiling involves the identification and quantification of all potential impurities in a sample. ijrps.commedwinpublishers.comresearchgate.netchromatographyonline.com These impurities can originate from the synthesis process, degradation, or storage.

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for purity assessment. A well-developed HPLC method should be able to separate this compound from all its potential impurities.

The following table outlines a hypothetical impurity profile for this compound:

Table 2: Hypothetical Impurity Profile of this compound| Impurity | Potential Source | Identification Method |

|---|---|---|

| Starting Material A | Incomplete reaction | LC-MS, NMR |

| By-product B | Side reaction during synthesis | LC-MS, NMR |

| Degradant C | Hydrolysis or oxidation | LC-MS, NMR |

Method Validation for Reproducibility and Accuracy in this compound Analysis

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. asean.orgresearchgate.netgavinpublishers.comdemarcheiso17025.com The validation process demonstrates that the method is reliable, reproducible, and accurate. researchgate.netnih.govresearchgate.net Key validation parameters, as typically required by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). asean.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. asean.org

The following table provides example acceptance criteria for these validation parameters:

Table 3: Example Method Validation Acceptance Criteria| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Robustness | No significant impact on results |

Preclinical Research Models and Translational Outlook of Etaden

In Vitro Model Systems for Efficacy and Specificity Assessment

There is a notable absence of publicly documented in vitro studies designed to assess the efficacy and specificity of Etaden. Foundational research in this area would typically involve a variety of cell-based assays to elucidate the compound's mechanism of action at a cellular level. Standard models for a compound investigated for tissue repair would include:

Fibroblast Proliferation Assays: To determine if this compound stimulates the growth of fibroblasts, cells crucial for producing the extracellular matrix and collagen that form the scaffold for new tissue.

Keratinocyte Migration Assays: To assess the compound's ability to promote the movement of keratinocytes, which is essential for re-epithelialization and closing the wound surface.

Collagen Synthesis Assays: To quantify the effect of this compound on the production of collagen by fibroblasts.

Angiogenesis Assays: Utilizing endothelial cell cultures to determine if the compound promotes the formation of new blood vessels, a critical process for supplying nutrients to the healing tissue.

Without data from these or similar in vitro models, the specific cellular and molecular targets of this compound and its direct effects on the primary cells involved in wound healing remain speculative.

In Vivo Animal Models for Biological Activity Assessment

The most significant preclinical evidence for this compound's biological activity comes from a limited number of in vivo animal studies. A key study in rats compared the wound-healing properties of this compound with benzofuracaine and xanthinol (B1682289) nicotinate (B505614). nih.gov

In this model of mechanical skin injury, reparative processes were observed to be accelerated in the groups treated with these agents. nih.gov The study noted that with the administration of this compound, the processes of microcirculation in the region of the injury were normalized. nih.gov A specific outcome highlighted that complete healing of skin wounds by the 14th day of the experiment was observed in 28.6% of the animals treated with this compound. nih.gov

Another study, referenced in passing, investigated the effects of this compound on reparative bone regeneration in animal experiments, though specific outcomes are not detailed in the available literature. medkoo.com Additionally, there is a reference to a study on the effect of this compound on the intestinal enzymatic activity in irradiated rats. medkoo.com

Table 1: Summary of a Comparative In Vivo Wound Healing Study

| Compound | Percentage of Animals with Complete Wound Healing by Day 14 |

|---|---|

| This compound | 28.6% nih.gov |

| Benzofuracaine | 57.0% nih.gov |

| Xanthinol Nicotinate | 0.0% nih.gov |

| Control (untreated) | 0.0% nih.gov |

This table is based on data from a single comparative study in rats and illustrates the relative efficacy observed in that specific experiment.

Despite these findings, the breadth of in vivo research necessary for a comprehensive preclinical package is not apparent. This would typically include studies in various animal models (e.g., mice, pigs, whose skin healing processes can be more analogous to humans) and under different wound conditions (e.g., diabetic ulcers, burn wounds).

Toxicological Principles and Safety Pharmacology Research

No publicly accessible data exists on the toxicological profile or safety pharmacology of this compound. A complete preclinical evaluation would necessitate a battery of studies to determine the compound's safety, including:

Acute, Sub-chronic, and Chronic Toxicity Studies: To identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Genotoxicity Assays: To assess the potential for the compound to cause genetic mutations.

Safety Pharmacology Studies: To evaluate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Without this information, the safety of this compound for potential therapeutic use cannot be determined.

Biological Distribution Studies in Preclinical Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the reviewed literature. Pharmacokinetic studies are fundamental to understanding how a compound is processed by the body, which influences its efficacy and potential toxicity. fda.govbiotechfarm.co.il Such studies would typically involve administering the compound to animal models and measuring its concentration over time in various biological matrices like blood, plasma, and different tissues. wuxiapptec.com The lack of ADME data for this compound represents a significant gap in its preclinical characterization.

Translational Relevance and Potential for Further Clinical Development Pathways

The potential for this compound to be developed into a clinical therapeutic for tissue repair is currently difficult to assess due to the sparse preclinical data. While early in vivo results in rats suggest some efficacy in wound healing, the absence of comprehensive in vitro, toxicology, and pharmacokinetic data presents a major hurdle for translation to human studies. nih.govfrontiersin.orgresearchgate.net

The existing research, being decades old and not widely available in English-language peer-reviewed journals, further complicates its potential for modern clinical development, which requires rigorous, well-documented studies that adhere to current regulatory standards such as Good Laboratory Practice (GLP). angelinipharma.com While there are mentions of this compound's use in treating non-healing chronic stomach ulcers and in the context of duodenal ulcers and tuberculosis treatment in humans, these appear to be from older, regional clinical practices rather than the outcome of a structured, modern preclinical-to-clinical translational pathway. medkoo.com

Future Directions and Research Challenges for Etaden

Exploration of Novel Biological Activities and Therapeutic Niches

Given Etaden's structural resemblance to adenine (B156593), a primary future direction involves a comprehensive exploration of its biological activities beyond initial observations ontosight.ai. Purine (B94841) derivatives are known to participate in a wide array of biological processes, including signaling pathways, enzyme regulation, and nucleic acid metabolism ontosight.airsc.orgnovapublishers.com. Research could focus on identifying specific enzymes or receptors that this compound interacts with, or investigating its potential influence on cellular processes where purines play a role ontosight.ai.

Identifying novel therapeutic niches for this compound would stem from a deeper understanding of its biological activities. This could involve exploring its effects in various disease models where purine metabolism or signaling is implicated. The challenge lies in systematically screening for these activities and identifying specific therapeutic areas where this compound or its derivatives could offer an advantage therapymarketer.cohighfivedesign.conih.gov. This requires robust assay development and rigorous in vitro and in vivo testing.

Integration of Systems Biology and Omics Data in this compound Research

Understanding the full impact of this compound on biological systems necessitates moving beyond the study of individual molecular interactions to a more holistic view. Integrating systems biology approaches and various omics datasets (such as genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive picture of how this compound affects cellular networks and pathways uni-ulm.denih.govethz.chwarwick.ac.ukisbscience.orggatech.edunih.govomicsdi.orgmit.edudnastack.com.

Future research should aim to generate omics data from biological systems treated with this compound to identify global changes at the molecular level. This data can then be integrated using computational systems biology tools to build models that predict this compound's effects and identify key perturbed pathways. Challenges include the complexity of integrating diverse datasets, the need for sophisticated bioinformatics tools, and the interpretation of large-scale data to derive meaningful biological insights nih.gov.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Selectivity

To potentially enhance the efficacy, reduce off-target effects, or improve the pharmacokinetic properties of this compound, the design and synthesis of next-generation derivatives represent a significant future direction. By chemically modifying the this compound structure, researchers can explore the structure-activity relationship and potentially create compounds with enhanced selectivity for specific biological targets identified in biological activity studies nih.gov.

This involves rational drug design principles, synthetic organic chemistry expertise, and iterative testing of newly synthesized compounds. The challenge lies in designing modifications that improve desired properties without introducing undesirable ones, and in developing efficient synthetic routes to access these novel derivatives.

Development of Advanced Delivery Systems for Research Applications

For certain research applications, particularly those involving specific cell types, tissues, or in vivo studies, the development of advanced delivery systems for this compound may be crucial. Traditional delivery methods may not efficiently target the desired site or control the release of the compound. Advanced delivery systems, such as nanoparticles, liposomes, or other carrier systems, can offer improved targeting, controlled release, and enhanced stability jopir.innih.govnih.govbiotech-asia.orgalameed.edu.iq.

Future research in this area would focus on designing and characterizing delivery systems compatible with this compound, evaluating their efficiency in delivering the compound to the intended biological target, and assessing their impact on this compound's activity. Challenges include achieving efficient encapsulation, ensuring targeted delivery, minimizing toxicity of the delivery system, and scaling up the production of these systems for research needs.

Interdisciplinary Collaborations and Open Innovation in this compound Research

Given the multifaceted nature of this compound research, spanning synthesis, biological evaluation, computational modeling, and delivery systems, interdisciplinary collaborations are essential for significant progress universiteitleiden.nlstockholmtrio.orgnih.goveurecapro.eunih.gov. Future directions should actively promote collaborations between chemists, biologists, pharmacologists, computational scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Etaden, and how can researchers validate their reproducibility under varying experimental conditions?

- Methodological Answer : Begin with a systematic literature review to identify peer-reviewed synthesis methods. Replicate protocols under controlled conditions (e.g., temperature, solvent purity) and characterize outputs using techniques like NMR, HPLC, or mass spectrometry. Validate reproducibility via statistical analysis (e.g., coefficient of variation <5% across triplicate trials) and cross-laboratory verification. Document deviations in reaction yields or byproducts to refine protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural stability under different environmental conditions?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and HPLC with UV/RI detectors for purity assessment. For stability studies, expose this compound to stressors (e.g., heat, light, humidity) and monitor degradation via time-series chromatography. Apply principal component analysis (PCA) to identify stability-linked spectral features .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential while minimizing false positives?

- Methodological Answer : Prioritize target-specific in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values and assess selectivity against related targets. Validate hits using orthogonal assays (e.g., SPR for binding kinetics) and exclude compounds showing cytotoxicity in parallel MTT assays .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s mechanism of action in complex biological systems (e.g., multi-omics approaches)?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map this compound-induced pathways. Use CRISPR-Cas9 knockout models to validate target engagement. Integrate data via pathway enrichment tools (e.g., Gene Ontology, KEGG) and confirm findings with spatial techniques like immunohistochemistry .

Q. What computational approaches (e.g., molecular dynamics, QSAR models) are suitable for predicting this compound’s interaction with biological targets, and how can these models be validated experimentally?

- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) for binding pose prediction and molecular dynamics simulations (GROMACS) to assess stability. Develop QSAR models using descriptors like logP, polar surface area, and toxicity endpoints. Validate predictions with in vitro binding assays and crystallographic data (if available) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models (e.g., in vitro vs. in vivo studies)?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables (e.g., dosing regimens, model organisms). Perform head-to-head comparative studies under standardized conditions. Use Bland-Altman plots to assess agreement between models and sensitivity analysis to quantify parameter uncertainty .

Q. What statistical frameworks are optimal for analyzing dose-dependent and time-resolved effects of this compound in longitudinal studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability and repeated measures. For non-linear responses, use sigmoidal curve fitting (Hill equation) or Bayesian hierarchical models. Validate with bootstrapping or Monte Carlo simulations to estimate confidence intervals .

Methodological Best Practices

- Data Collection : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for storing raw spectra, assay results, and computational outputs. Include metadata such as instrument calibration logs and solvent batch numbers .

- Contradiction Analysis : Predefine analysis plans to handle outliers and missing data (e.g., multiple imputation). Cross-validate findings using independent datasets or blinded replication studies .

- Interdisciplinary Collaboration : Establish clear protocols for data sharing and co-authorship when integrating synthetic chemistry, computational biology, and clinical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.